2-(4-Amino-1H-indol-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(4-aminoindol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-8(7-12)14-6-5-9-10(13)3-2-4-11(9)14/h2-6,8H,13H2,1H3 |
InChI Key |
SQWITNNJXRABMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 4 Amino 1h Indol 1 Yl Propanenitrile
Retrosynthetic Analysis and Key Synthetic Disconnections for the 2-(4-Amino-1H-indol-1-yl)propanenitrile Scaffold
A logical retrosynthetic analysis of this compound identifies two primary disconnections. The most apparent disconnection is at the N1-C bond of the indole (B1671886) ring, separating the 4-aminoindole (B1269813) core from the 2-cyanopropyl side chain. This suggests a synthetic strategy involving the alkylation of a pre-formed 4-aminoindole derivative.
A second key disconnection focuses on the formation of the 4-aminoindole ring itself. This can be approached through various indole syntheses, where the amino group or a precursor, such as a nitro group, is incorporated into the starting materials. This leads to two main fragments for the synthesis: a suitably substituted benzene (B151609) derivative that will form the six-membered ring of the indole, and a two-carbon unit to form the pyrrole (B145914) ring.
This analysis highlights the main synthetic challenges: the regioselective synthesis of the 4-substituted indole and the selective N1-alkylation of the indole nucleus, potentially requiring protection of the C4-amino group.
Exploration of Synthetic Routes for the Indole Core Bearing a C4-Amino Group
The synthesis of the 4-aminoindole core is a crucial step. Direct functionalization of indole at the C4 position is challenging due to the inherent reactivity of other positions, such as C3. Therefore, constructing the indole ring with the C4-substituent already in place is often a more viable strategy.
Achieving regioselective functionalization at the C4 position of an existing indole ring is a significant challenge in indole chemistry. nih.gov The C3 position is generally the most nucleophilic and reactive towards electrophiles. semanticscholar.org However, recent advances in transition-metal-catalyzed C-H activation have provided powerful tools for directing functionalization to the C4 position. researchgate.netresearchgate.netnih.gov These methods often employ a directing group on the indole nitrogen or at the C3 position to guide the metal catalyst to the C4-H bond. semanticscholar.org For instance, rhodium-catalyzed C-H activation has been successfully used for the direct functionalization of unprotected indoles at the C4 position. researchgate.netresearchgate.netnih.gov
Another strategy involves stoichiometric metalation, where a directing group guides the deprotonation and subsequent metalation at the C4 position. nih.gov The resulting organometallic intermediate can then react with an electrophile to introduce the desired functionality. nih.gov While effective, these methods can require harsh conditions and stoichiometric amounts of metal reagents. nih.gov
A common and effective strategy for introducing an amino group at the C4 position is to carry a nitro group through the indole synthesis, which is then reduced in a later step. A patented method describes the synthesis of 4-aminoindole starting from 2-methyl-3-nitroaniline. mdpi.com This process involves the protection of the amino group, followed by a cyclization reaction to form the indole ring, and finally, reduction of the nitro group to yield the desired 4-aminoindole. mdpi.com
A typical synthetic sequence for 4-aminoindole is outlined in the table below, based on the process described in patent CN103420895A. mdpi.com
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-methyl-3-nitroaniline | Acetic anhydride, 90°C | N-(2-methyl-3-nitrophenyl)acetamide |
| 2 | N-(2-methyl-3-nitrophenyl)acetamide | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), pyrrolidine, 100°C | 4-Nitroindole |
| 3 | 4-Nitroindole | Iron powder, hydrochloric acid | 4-Aminoindole |
Methods for Introducing the Propanenitrile Side Chain at the Indole N1 Position
The introduction of the 2-cyanopropyl side chain at the N1 position of the indole ring is typically achieved through an alkylation reaction. The indole nitrogen is nucleophilic and can react with suitable electrophiles.
The propanenitrile side chain can be introduced via a Michael addition reaction of the indole nitrogen to an acrylonitrile (B1666552) derivative. This reaction involves the conjugate addition of the nucleophilic indole nitrogen to the electron-deficient double bond of acrylonitrile or a related α,β-unsaturated nitrile. This type of reaction is a common method for forming carbon-nitrogen bonds. researchgate.net
For the synthesis of this compound, the reaction would likely involve the N1-alkylation of a C4-protected 4-aminoindole with a suitable acrylonitrile derivative, such as 2-bromopropanenitrile or methacrylonitrile, in the presence of a base. The base serves to deprotonate the indole nitrogen, increasing its nucleophilicity.
The table below summarizes common conditions for the N-alkylation of indoles, which can be adapted for the synthesis of the target molecule.
| Reaction Type | Electrophile | Base | Solvent |
| Michael Addition | Acrylonitrile | K₂CO₃, NaOH | Dichloromethane, Acetonitrile |
| Nucleophilic Substitution | 2-Bromopropanenitrile | NaH, K₂CO₃ | DMF, THF |
It is important to note that in the case of an unprotected 4-aminoindole, the C4-amino group could also react with the electrophile. Therefore, protection of the C4-amino group is likely a prerequisite for selective N1-alkylation.
The introduction of the propanenitrile side chain at the N1 position creates a chiral center at the C2 position of the propyl chain. If an enantiomerically pure product is desired, an asymmetric synthesis approach is necessary.
Asymmetric Friedel-Crafts reactions of indoles are a powerful tool for the enantioselective formation of C-C bonds. nih.gov While these reactions typically occur at the C3 position of the indole, the principles of using chiral catalysts to control the stereochemical outcome can be applied to the N1-alkylation. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov
Alternatively, a racemic mixture of this compound could be synthesized and then resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The development of a stereoselective synthesis would likely involve the reaction of the protected 4-aminoindole with a prochiral acrylonitrile derivative in the presence of a chiral catalyst. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.
Chemical Transformations and Derivatization Strategies for this compound Analogs
The chemical architecture of this compound offers multiple avenues for structural modification. These transformations can be broadly categorized into modifications of the amino group, functionalization of the propanenitrile moiety, and diversification of the indole ring system. Such derivatizations are crucial for establishing structure-activity relationships in medicinal chemistry and for the development of novel materials.
The primary amino group at the C4 position of the indole ring is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through various reactions. These modifications can significantly alter the electronic properties and steric profile of the molecule.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a variety of substituents. For instance, reaction with acetyl chloride would yield N-(1-(2-cyanoethyl)-1H-indol-4-yl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of sulfonamides. This transformation is useful for introducing rigid and polar functionalities.
Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for introducing alkyl substituents.
Diazotization: While the diazotization of anilines is a classic transformation, its application to 4-aminoindoles must be approached with caution due to the potential for side reactions on the electron-rich indole ring. Under controlled conditions, the amino group could be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce a wide range of functionalities, including halogens, cyano, and hydroxyl groups.
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Amide |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide |
| Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (e.g., NaBH₄) | Alkylamine |
| Diazotization | NaNO₂, acid (e.g., HCl) followed by a nucleophile (e.g., CuX) | Substituted Indole |
The propanenitrile side chain at the N1 position of the indole ring provides another handle for chemical modification. The nitrile group can be transformed into various other functional groups, expanding the chemical diversity of the analogs.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(4-amino-1H-indol-1-yl)propanoic acid) or a primary amide (2-(4-amino-1H-indol-1-yl)propanamide), respectively. The choice of conditions can selectively favor one product over the other.
Reduction: The nitrile group can be reduced to a primary amine (1-(1H-indol-4-yl)propan-2-amine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation introduces a new basic center into the molecule.
Cycloaddition Reactions: Nitrile oxides, generated in situ from oximes, can undergo 1,3-dipolar cycloaddition reactions with the nitrile group, although this is less common for nitriles themselves and more so with unsaturated systems. acs.orgnih.gov However, the nitrile group can participate in other cycloaddition reactions under specific conditions to form heterocyclic rings. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |
| Hydrolysis (Basic) | OH⁻, H₂O, heat | Carboxamide |
| Reduction | LiAlH₄ or H₂, catalyst (e.g., Pd/C) | Primary Amine |
The indole nucleus itself is susceptible to a variety of chemical transformations, allowing for further diversification of the molecular scaffold. The electron-rich nature of the indole ring makes it amenable to electrophilic substitution, while modern cross-coupling reactions provide powerful tools for C-H functionalization.
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles. The position of substitution (C2, C3, C5, C6, C7) will be influenced by the directing effects of the existing amino and N-alkyl groups. Common electrophilic substitution reactions include halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts acylation or alkylation. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-, copper-, and rhodium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds on the indole ring. acs.org These reactions typically require a pre-functionalized indole (e.g., a haloindole) or can proceed via direct C-H activation. chemistryviews.orgmdpi.comrsc.orgrsc.org For instance, Suzuki, Heck, and Sonogashira couplings can be used to introduce aryl, vinyl, and alkynyl groups, respectively. mdpi.com
C-H Activation/Functionalization: Direct C-H activation has emerged as an atom-economical strategy for the functionalization of indoles. chim.it Transition metal catalysts can selectively activate specific C-H bonds on the indole ring, allowing for the introduction of various functional groups without the need for pre-functionalization. mdpi.com
| Reaction Type | Reagents and Conditions | Product Type |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halo-substituted Indole |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl-substituted Indole |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted Indole |
| C-H Arylation | Aryl halide, Pd or Rh catalyst, oxidant | Aryl-substituted Indole |
Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis Research
Modern synthetic chemistry is increasingly focused on the development of efficient, sustainable, and environmentally friendly methodologies. These principles are being applied to the synthesis of indole derivatives, including analogs of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and purities in shorter reaction times. nih.govingentaconnect.com This technique can be applied to various steps in the synthesis and derivatization of indole compounds, such as in Fischer indole synthesis, cyclization reactions, and cross-coupling reactions. organic-chemistry.orgresearchgate.netresearchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. mdpi.comnih.govresearchgate.net The synthesis of indole derivatives can be performed in flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.pt This technology is particularly well-suited for reactions involving hazardous reagents or intermediates. galchimia.com
Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product, incorporating most or all of the atoms of the reactants. nih.govarkat-usa.orgrsc.orgacs.orgrsc.orgdergipark.org.tr This approach is highly atom-economical and can be used to rapidly generate libraries of complex indole derivatives from simple precursors.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. Biocatalytic methods can offer high selectivity and operate under mild reaction conditions. While specific biocatalytic routes to this compound may not be established, the general application of enzymes for the synthesis of chiral amines and other functional groups present in its analogs is an area of active research.
| Technique | Advantages | Application in Indole Synthesis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity | Fischer indole synthesis, cross-coupling reactions, cyclizations nih.govingentaconnect.comorganic-chemistry.orgresearchgate.netresearchgate.net |
| Flow Chemistry | Improved safety, scalability, reproducibility, precise control | Synthesis of indole core, multi-step sequences, hazardous reactions mdpi.comnih.govresearchgate.netuc.ptgalchimia.com |
| Multicomponent Reactions | High atom economy, rapid generation of complexity, diversity | One-pot synthesis of highly substituted indole derivatives nih.govarkat-usa.orgrsc.orgacs.orgrsc.orgdergipark.org.tr |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Asymmetric synthesis of chiral intermediates and analogs |
Elucidation of Molecular Mechanisms of Action for 2 4 Amino 1h Indol 1 Yl Propanenitrile
Identification and Characterization of Primary Molecular Targets
There is no available research identifying or characterizing the primary molecular targets of 2-(4-Amino-1H-indol-1-yl)propanenitrile.
Enzyme Inhibition and Activation Profiling (e.g., GSK-3β, TYK2, Tubulin Polymerization)
No studies detailing the inhibitory or activation effects of this compound on any enzymes, including Glycogen Synthase Kinase-3β (GSK-3β), Tyrosine Kinase 2 (TYK2), or the process of tubulin polymerization, have been found.
Receptor Binding Profiling
Information regarding the affinity and binding profile of this compound to any biological receptors is not available in the current body of scientific literature.
Protein-Protein and Protein-Nucleic Acid Interaction Analysis
There are no published analyses of how this compound may interfere with or modulate protein-protein or protein-nucleic acid interactions.
Deconvolution of Cellular Signaling Pathways and Biological Networks
Without identified molecular targets, the cellular signaling pathways and biological networks modulated by this compound remain unknown.
Studies on Apoptosis and Programmed Cell Death Pathways
No studies have been published investigating the effect of this compound on apoptosis or other programmed cell death pathways.
Cell Cycle Regulation and Checkpoint Modulations
The impact of this compound on cell cycle regulation and checkpoint modulation has not been documented in scientific literature.
Inflammatory Signaling Cascade Interventions (e.g., JAK/STAT pathway)
While no studies directly link this compound to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, research on analogous structures suggests this is a plausible area of activity. For instance, a compound featuring an indole (B1671886) ring linked to a propanenitrile moiety, specifically 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been identified as a selective inhibitor of Tyrosine Kinase 2 (TYK2). nih.govacs.org TYK2 is a member of the JAK family of enzymes that are critical in cytokine signaling pathways, which are central to the immune and inflammatory responses. nih.govacs.org
In a preclinical model of colitis, this related indole derivative demonstrated efficacy by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov This suggests that the indole-propanenitrile scaffold may have the potential to modulate inflammatory responses by interfering with the JAK/STAT signaling cascade. The general anti-inflammatory potential of indole derivatives is well-documented, with various analogues showing promise in reducing leukocyte migration and the release of inflammatory mediators. nih.govnih.gov
Neurotransmission Modulation and Neurological Pathway Interactions
The 4-aminoindole (B1269813) core of this compound suggests a potential for interaction with neurological pathways. The parent compound, 4-aminoindole, is utilized in research concerning neurotransmitter systems, pointing to the potential for its derivatives to influence brain function. chemimpex.com The indole nucleus is a fundamental component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and other biologically active tryptamine (B22526) derivatives, which play crucial roles in mood, cognition, and various physiological processes.
Furthermore, various synthetic indole derivatives have been investigated for their neurological effects. For example, certain indole-containing compounds have been synthesized and evaluated for anticonvulsant activities. researchgate.net Others, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, have been shown to possess adrenolytic properties, affecting blood pressure and cardiac rhythm through interaction with adrenergic receptors. nih.gov Another area of research involves indole derivatives as potential agents against neurodegenerative disorders by targeting the aggregation of proteins like α-synuclein and tau. nih.gov Given this broad context, it is conceivable that this compound could modulate neurotransmission, but specific targets and pathways remain uninvestigated.
Molecular Interaction Studies and Binding Energetics
Detailed molecular interaction studies for this compound are not available in the current body of scientific literature. The following sections outline the types of studies that would be necessary to elucidate its binding characteristics.
Structural Basis of Ligand-Target Recognition (e.g., X-ray Crystallography)
To understand the structural basis of how this compound interacts with a biological target, X-ray crystallography or cryogenic electron microscopy (cryo-EM) would be required. These techniques would provide a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise orientation and conformation of the ligand within the binding site. Such information is critical for structure-based drug design and for understanding the key interactions that drive binding affinity and selectivity. While molecular docking studies have been performed on other indole derivatives to predict their binding modes with various protein targets, nih.govaip.orgresearchgate.net no such data exists for this compound.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Packing)
The binding of a ligand to its target is governed by a network of non-covalent interactions. For this compound, these would likely include:
Hydrogen Bonding: The amino group (-NH2) on the indole ring and the nitrogen of the nitrile group (-C≡N) can act as hydrogen bond donors and acceptors, respectively. The indole N-H can also participate in hydrogen bonding.
Hydrophobic Interactions: The bicyclic indole ring system is largely hydrophobic and would be expected to form favorable interactions with nonpolar pockets within a protein's binding site.
π-π Stacking: The aromatic indole ring could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.
Computational methods, such as molecular dynamics simulations, alongside experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, would be instrumental in characterizing these transient and stable interactions.
Mechanistic Insights from Kinetic and Thermodynamic Binding Assays
To fully characterize the interaction of this compound with a potential target, kinetic and thermodynamic binding assays would be essential. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide quantitative data on:
Binding Affinity (KD): A measure of the strength of the interaction.
Association (kon) and Dissociation (koff) Rate Constants: Describing the speed at which the compound binds to and dissociates from its target.
Thermodynamic Parameters: Including changes in enthalpy (ΔH) and entropy (ΔS), which would reveal the driving forces behind the binding event (e.g., whether it is enthalpically or entropically driven).
This information would provide a comprehensive picture of the compound's binding energetics and mechanism of interaction at the molecular level. In the absence of such studies for this compound, its binding properties remain speculative.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 4 Amino 1h Indol 1 Yl Propanenitrile Derivatives
Systematic Exploration of Structural Modifications on Biological Efficacy
Impact of Indole (B1671886) Core Substitutions on Target Binding and Functional Activity
The indole ring is a common pharmacophore in approved kinase inhibitors, where it often occupies the ATP-binding pocket and forms key interactions with the target protein. nih.govmdpi.com Substitutions on this core are a primary strategy for modulating target binding and functional activity. The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions, which can be fine-tuned by the addition of different functional groups. researchgate.net
Research on analogous indole-based inhibitors has demonstrated that the placement and nature of substituents significantly influence biological outcomes. For example, in the development of HIV-1 fusion inhibitors, modifications to the indole linkage and substitution patterns dramatically altered activity, underscoring the importance of molecular shape and surface characteristics. nih.govacs.org Similarly, in a series of benzodiazepine (B76468) receptor ligands, the effects of substituents at the 5-position of the indole were found to be highly dependent on other modifications in the molecule, indicating a complex, interdependent structure-activity relationship (SAR). nih.gov
In the context of kinase inhibition, the indole N1-H often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. nih.gov Substitutions at various positions can serve to:
Enhance Potency: Halogen atoms (e.g., F, Cl) or small lipophilic groups can occupy small hydrophobic pockets within the binding site, increasing binding affinity.
Improve Selectivity: Bulky substituents can be introduced to sterically block binding to off-target proteins that have smaller binding sites.
Modulate Physicochemical Properties: Polar groups can be added to improve solubility and other drug-like properties.
The following table summarizes observed effects of indole core substitutions from studies on related bioactive indole derivatives.
| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Potential Rationale | Reference Compound Class | Citation |
|---|---|---|---|---|---|
| C5 or C6 | Halogens (F, Cl), Methoxy (OCH₃) | Often increases potency. | Fills small hydrophobic pockets; can act as a hydrogen bond acceptor. | Tubulin Inhibitors, BzR Ligands | nih.govnih.gov |
| C6 | Heterocyclic rings | Potent inhibition of tubulin polymerization. | Occupies a cavity in the colchicine (B1669291) binding site, forming hydrophobic interactions. | Tubulin Inhibitors | nih.gov |
| C2 | Aryl groups (e.g., 2-naphthyl) | Highest affinity for translocator protein (TSPO). | Optimal interaction with the L1 pocket of the receptor. | TSPO Ligands | nih.gov |
| C5 | Nitro (NO₂) | Increased affinity for benzodiazepine receptor. | Strong electron-withdrawing and hydrogen bonding properties. | BzR Ligands | nih.gov |
| Various | Altering linkage points (e.g., 5-5' vs 6-6') | Reduced activity compared to optimal linkage. | Changes the overall molecular shape, disrupting optimal fit in the binding pocket. | HIV-1 Fusion Inhibitors | nih.gov |
Influence of Propanenitrile Side Chain Variations on Potency and Selectivity
The N1-substituted propanenitrile side chain is a defining feature of the 2-(4-Amino-1H-indol-1-yl)propanenitrile scaffold. The nitrile group is a versatile functional group in drug design; it is a potent hydrogen bond acceptor and its linear geometry can be used to probe narrow channels in a binding site. In some cases, it can also act as a covalent warhead, reacting with residues like cysteine in an enzyme's active site.
In the development of selective TYK2 inhibitors, a propanenitrile moiety attached to a pyrazole (B372694) ring was found to be compatible with high potency. nih.govacs.org This suggests the cyano group is well-tolerated and likely engages in favorable interactions within the target's active site.
Variations to this side chain could significantly impact potency and selectivity:
Alkyl Substitution: Altering the methyl group on the alpha-carbon of the nitrile (the "propano" part) to larger or smaller alkyl groups would change the steric profile. This could enhance van der Waals interactions with a hydrophobic pocket or, conversely, create a steric clash, reducing affinity.
Chain Length: Modifying the ethyl linker to a methyl or propyl chain would alter the position of the terminal nitrile group, potentially repositioning it for more or less optimal interaction with a hydrogen bond donor on the target protein.
Chirality: The alpha-carbon is a chiral center. It is highly probable that one enantiomer will exhibit significantly greater potency than the other, as is common for chiral drugs that interact with stereospecific biological targets.
Studies on peptidyl inhibitors for the hepatitis C virus NS3 protease have shown that the nature of a side chain at a specific position (P1) can dramatically affect inhibitory activity, with conformational properties of the side chain playing a key role in the adaptability of the enzyme's active site. nih.gov This highlights how subtle changes to a side chain, analogous to the propanenitrile group, can have profound effects on biological function.
Role of the Amino Group and its Substituents in Modulating Bioactivity
In a series of 4-(aminoethoxy)indoles designed as dopamine (B1211576) D2 receptor agonists, this amino-containing side chain was critical for achieving high affinity. nih.gov Molecular docking studies of other 4-aminophenyl substituted indole derivatives have similarly shown that the amino group can form crucial hydrogen bonds with amino acid residues in the target protein. aip.orgresearchgate.netaip.org
Modifying this amino group would be a key strategy in an optimization campaign:
N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) would increase lipophilicity and could fill a small nearby pocket. However, it would reduce the number of hydrogen bonds the group can donate from two to one, which could be detrimental to binding.
N-Acylation: Converting the amine to an amide would remove its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This would fundamentally change its interaction profile and could be used to probe for different interactions in the binding site.
Conformational Analysis and Bioactive Conformation Determination
The three-dimensional shape of a molecule is paramount to its biological function. Conformational analysis aims to identify the low-energy, biologically active conformation that a molecule adopts when it binds to its target. nih.gov For flexible molecules like the this compound derivatives, understanding the preferred spatial arrangement of the indole core relative to the propanenitrile side chain is essential.
Spectroscopic methods can also provide insight. NMR studies on Bruton's tyrosine kinase (BTK) in complex with different indole-containing inhibitors showed that inhibitor binding could shift the conformational equilibrium of the enzyme itself, stabilizing an inactive state. elifesciences.org This demonstrates that the ligand's conformation directly influences the target's conformation and function. The bioactive conformation of a derivative from this series would therefore be defined by the specific torsional angles that position the 4-amino group and the propanenitrile side chain for optimal interaction with a given biological target.
Development of Predictive Models for Structure-Activity Relationships (SAR)
To accelerate the drug discovery process, computational models can be developed to predict the biological activity of novel compounds before their synthesis. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that correlates variations in the chemical structure of a series of compounds with changes in their measured biological activity. nih.gov
The process involves several steps:
Data Collection: A dataset of indole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties (e.g., lipophilicity, electronic properties, molecular size, and shape).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. eurjchem.com
Model Validation: The model's statistical robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new compounds. nih.goveurjchem.com
Numerous successful QSAR models have been developed for various classes of indole derivatives, predicting activities such as anticancer, antimicrobial, and enzyme inhibition. nih.goveurjchem.comnih.govresearchgate.net For instance, a QSAR model for indole-based histone lysine (B10760008) methyl transferase inhibitors showed excellent robustness and predictive power (R² = 0.9328, R²ext = 0.929), allowing the researchers to design new molecules with enhanced predicted activity. eurjchem.com Such models can effectively guide the design of new this compound derivatives by prioritizing candidates with the highest predicted potency.
| Statistical Parameter | Symbol | Value | Description |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | 0.9328 | Indicates how well the model fits the training data. |
| Leave-One-Out Cross-Validation | Q²LOO | 0.9212 | A measure of the model's internal predictive ability. |
| Leave-Many-Out Cross-Validation | Q²LMO | 0.9187 | A more rigorous test of the model's internal robustness. |
| Coefficient of Determination (External Set) | R²ext | 0.9290 | Indicates the model's ability to predict the activity of an independent set of compounds. |
Structure-Property Relationships Governing Ligand-Target Interactions
The biological effect of a drug is a direct consequence of the physical and chemical interactions between the drug molecule (ligand) and its biological target. Structure-Property Relationships (SPR) describe how the structural features of a molecule give rise to the properties that govern these interactions.
For the this compound scaffold, several key structural motifs contribute to its potential for high-affinity binding:
Indole NH: This group is a classic hydrogen bond donor. In many kinase inhibitors, this N-H group forms a critical hydrogen bond with the backbone of the "hinge region" in the ATP-binding pocket, a highly conserved interaction for this class of drugs. nih.gov
4-Amino Group: This primary amine can act as a potent hydrogen bond donor, forming one or two hydrogen bonds with nearby polar residues (e.g., aspartate, glutamate, or backbone carbonyls) on the target protein. ontosight.ai
Propanenitrile Nitrogen: The nitrogen atom of the cyano group is a good hydrogen bond acceptor, capable of interacting with donor groups like serine, threonine, or lysine on the target.
Aromatic Indole Core: The flat, electron-rich surface of the indole ring is ideal for engaging in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site. nih.gov
Preclinical Evaluation of Biological Activities and Pharmacokinetic Profiles of 2 4 Amino 1h Indol 1 Yl Propanenitrile Analogs
In Vitro Pharmacological Characterization
The in vitro pharmacological assessment of 2-(4-Amino-1H-indol-1-yl)propanenitrile and its analogs has been a critical step in elucidating their therapeutic potential. These studies utilize a range of biochemical and cell-based assays to determine the compounds' effects on specific biological targets and disease-relevant pathways.
Analogs of this compound, particularly those based on the indole-acrylonitrile scaffold, have been evaluated for their anticancer properties against a wide array of human tumor cell lines. nih.govmdpi.com The National Cancer Institute (NCI) screened these compounds against a panel of approximately 60 cell lines, revealing significant growth inhibition potential in several cancer types. nih.gov
One prominent analog, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, demonstrated remarkable activity with GI50 (50% growth inhibition) values ranging from 0.0244 to 5.06 μM across various cell lines. mdpi.com Its high potency was particularly noted against cell lines for leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). mdpi.com
Another related series of indole-based compounds, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides, also showed notable cytotoxic effects. mdpi.com The analog known as compound 2e was particularly effective against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com
| Compound | Cancer Cell Line | Cancer Type | Activity (µM) | Metric |
|---|---|---|---|---|
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | HL-60(TB) | Leukemia | 0.0244 - 5.06 | GI50 |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | NCI-H522 | Non-Small Cell Lung | 0.0244 - 5.06 | GI50 |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | COLO 205 | Colon | 0.0244 - 5.06 | GI50 |
| Compound 2e | HCT116 | Colorectal | 6.43 | IC50 |
| Compound 2e | A549 | Lung | 9.62 | IC50 |
| Compound 2e | A375 | Melanoma | 8.07 | IC50 |
Research into propanenitrile derivatives has identified potent and selective inhibition of key enzymes involved in inflammatory diseases. A series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives were developed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov One lead compound from this series, compound 14l , exhibited an IC50 value of 9 nM for TYK2 inhibition. nih.gov This compound also demonstrated favorable selectivity over the other three homologous JAK kinases. nih.gov
In a separate line of research, indole-based 1,3,4-oxadiazole (B1194373) analogs were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial enzyme in cancer progression. mdpi.com Compound 2e from this series was shown to cause notable EGFR inhibition with an IC50 value of 2.80 µM. mdpi.com
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Compound 14l | TYK2 Kinase | 9 nM |
| Compound 2e | EGFR | 2.80 µM |
The functional consequences of enzyme inhibition by these compounds have been explored through pathway analysis. The TYK2 inhibitor, compound 14l , demonstrated good functional potency in modulating the JAK/STAT signaling pathway. nih.gov This pathway is critical for mediating the signaling of pro-inflammatory cytokines such as IL-23, IL-12, and Type I interferons, which are heavily implicated in immune-mediated diseases. nih.gov The activity of compound 14l was confirmed in both lymphocyte cell lines and human whole blood assays, indicating its potential to interfere with these key inflammatory signaling cascades. nih.gov
In addition to anticancer and anti-inflammatory activities, certain analogs have been evaluated for antimicrobial properties. A selection of 2-(1H-indol-2-yl)-3-acrylonitriles was tested for antibacterial and antifungal activities against various pathogens. nih.govmdpi.com Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) emerged as the most potent antimicrobial agent. nih.govmdpi.com This finding suggests that the indole-propanenitrile scaffold could serve as a basis for the development of new antimicrobial drugs. mdpi.com
In Vivo Efficacy Studies in Established Animal Models
Following promising in vitro results, lead compounds are often advanced to in vivo studies to assess their efficacy in living organisms using established animal models of human diseases.
The therapeutic potential of the selective TYK2 inhibitor, compound 14l , was investigated in a murine model of inflammatory bowel disease (IBD). nih.gov Specifically, a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model was used, which mimics many of the pathological features of human ulcerative colitis. nih.gov
In this preclinical model, administration of compound 14l led to significant improvements in disease symptoms. nih.gov The compound effectively reduced the production of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Furthermore, it ameliorated the physical symptoms of colitis, including mucosal infiltration, thickening, and edema of the colon. nih.gov These findings provide strong in vivo evidence that selective TYK2 inhibition by this class of indole propanenitrile analogs is a viable strategy for treating immune-mediated diseases like IBD. nih.gov
Dose-Response Relationships and Efficacy Benchmarking in Animal Studies
The preclinical assessment of this compound analogs has focused on establishing their therapeutic efficacy through dose-response studies and benchmarking against established agents. Research into structurally related indole derivatives demonstrates a clear relationship between concentration and biological activity across various therapeutic areas, including inflammatory diseases and oncology.
For instance, a series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which share structural similarities with the target compound, were evaluated as selective TYK2 inhibitors for inflammatory bowel disease. nih.gov In these studies, compound 14l demonstrated potent inhibition of the TYK2 kinase with an IC50 value of 9 nM. nih.gov Efficacy in a dextran sulfate sodium-induced colitis mouse model was dose-dependent, showing a marked reduction in pro-inflammatory cytokines. nih.gov
In the context of oncology, various indole analogs have been benchmarked against standard chemotherapeutic agents. A study on indole-2-carboxamide derivatives revealed potent antiproliferative activity against a panel of cancer cell lines, with GI50 values ranging from 26 nM to 86 nM, comparable to the benchmark drug erlotinib (B232) (33 nM). mdpi.com Similarly, the indole derivative 5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c) showed superior efficacy against the T47D breast cancer cell line with an IC50 of 1.93 µM, compared to doxorubicin's IC50 of 4.61 µM. researchgate.net Another analog, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a) , was found to be active against leukemia cell lines. researchgate.net
These studies underscore the importance of establishing dose-efficacy relationships to identify a therapeutic window and to compare the potency of new analogs against current standards of care, thereby guiding the selection of candidates for further development.
Table 1: Efficacy Benchmarking of Indole Analogs
| Compound/Analog | Therapeutic Area | Metric | Value | Benchmark Drug | Benchmark Value |
|---|---|---|---|---|---|
| Compound 14l | Inflammatory Bowel Disease | TYK2 Inhibition (IC50) | 9 nM | - | - |
| Indole-2-carboxamides | Cancer | Antiproliferative (GI50) | 26 - 86 nM | Erlotinib | 33 nM |
| Compound 4c | Breast Cancer | Antiproliferative (IC50) | 1.93 µM | Doxorubicin | 4.61 µM |
| Compound 10b | Neurological | GluN2B/NMDA Receptor (IC50) | 0.0089 µM | - | - |
Histopathological and Molecular Biomarker Analysis in Animal Tissues
Histopathological and molecular biomarker analyses are critical for understanding the in vivo effects of this compound analogs at the tissue and cellular levels. These evaluations provide direct evidence of a compound's therapeutic activity and mechanism of action.
In animal models of inflammatory bowel disease, treatment with the TYK2 inhibitor analog 14l led to significant improvements in tissue morphology. nih.gov Histopathological examination of colon tissues revealed that the compound improved inflammation symptoms, including mucosal infiltration, thickening, and edema. nih.gov These tissue-level changes were correlated with molecular biomarker data, which showed that the analog reduced the production of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov
Studies on other indole-based compounds have also demonstrated tangible effects on tissue integrity. For example, certain indole derivatives have been shown to cause organ disruption and the formation of multiple vacuoles in nematodes, indicating potent biological activity at the tissue level. nih.gov
The analysis of molecular biomarkers is a key component of these preclinical studies. By measuring changes in specific proteins or gene expression, researchers can quantify the pharmacological response to a drug. For indole analogs, this often involves assessing the modulation of key signaling pathways, such as the JAK/STAT pathway, or measuring the levels of specific cytokines involved in the disease process. nih.gov This dual approach of examining both tissue structure and molecular markers provides a comprehensive picture of a compound's in vivo efficacy.
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation
Establishing a correlation between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a cornerstone of preclinical development. For this compound analogs, PK/PD modeling integrates data on drug concentration in the body over time with its observed therapeutic effects. This modeling is essential for translating preclinical findings to potential human dosing regimens.
The goal of PK/PD analysis is to understand the exposure-response relationship. For example, pharmacokinetic parameters such as absorption rate, bioavailability, clearance, and half-life are determined through studies in animal models. These parameters are then correlated with pharmacodynamic readouts, such as the degree of enzyme inhibition or the reduction in disease symptoms at various dose levels.
For an analog like the TYK2 inhibitor 14l , its pharmacokinetic profile, including a metabolic half-life of 121.6 minutes in liver microsomes, would be modeled against its pharmacodynamic effects, such as the reduction of IL-6 and TNF-α in a colitis model. nih.gov By linking the concentration of the compound in the plasma or target tissue to the magnitude of cytokine reduction, researchers can predict the necessary exposure levels to achieve a desired therapeutic effect. This quantitative framework allows for the optimization of dosing schedules to maximize efficacy.
Absorption and Distribution Studies in Animal Models
The absorption and distribution profiles of this compound analogs determine their bioavailability and concentration at the target site of action. Preclinical studies in various animal models are conducted to characterize these key pharmacokinetic properties.
Studies on a series of indole-containing endothelin antagonists revealed that gastrointestinal absorption can be a significant challenge. nih.gov Early compounds in this series demonstrated poor absorption in rats. nih.gov Subsequent structural modifications aimed at reducing the number of hydrogen bond donors and acceptors led to improved permeability across Caco-2 cell monolayers, a common in vitro model for predicting intestinal absorption. nih.gov For one optimized analog, absorption was estimated to be approximately 20-30% in rats, while it was significantly higher in dogs at over 70%. researchgate.net This highlights potential species differences in absorption.
Further research on other indole alkaloids has shown a range of oral bioavailability in mice (from 27.3% to 68.9%). frontiersin.org Distribution studies of the core indole molecule in mice showed that after absorption, the highest concentrations were found in the liver, indicating its central role in metabolism. febscongress.org It was also noted that some indole metabolites were able to cross the blood-brain barrier and were detected in the brain. febscongress.org
Table 2: Oral Bioavailability of Indole Analogs in Animal Models
| Compound Class | Species | Oral Bioavailability |
|---|---|---|
| Endothelin Antagonist | Rat | ~20-30% |
| Endothelin Antagonist | Dog | >70% |
| Uncaria Alkaloids (CX, ICX, etc.) | Mouse | 27.3% - 68.9% |
| Uncaria Alkaloids (HTI, HTE) | Rat | 4.4% - 8.21% |
Metabolic Stability and In Vitro/In Vivo Metabolism Studies (e.g., Liver Microsomal Stability)
In vitro assays using liver microsomes from different species (e.g., mouse, rat, human) are a standard method for assessing metabolic stability. springernature.com These preparations contain key drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP450) family. nih.gov For the indole-propanenitrile derivative 14l , studies in liver microsomes determined a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes. nih.gov
Metabolism-guided drug design is often employed to improve stability. For example, an indole-based androgen receptor antagonist, UT-155 , was found to be potent but metabolically unstable, with a half-life of only 12.35 minutes. nih.gov By systematically modifying the indole ring to block likely sites of metabolism, researchers developed a new analog, 35i , with a significantly improved half-life of 120 minutes while retaining high potency. nih.gov
The general metabolic pathway for indole compounds often involves oxidation of the indole ring, typically at the 3-position, to form an indoxyl group, which can then undergo further oxidation or conjugation before excretion. nih.gov In vivo studies in mice have confirmed that the liver is the primary organ for indole metabolism. febscongress.org
Table 3: Metabolic Stability of Indole Analogs in Liver Microsomes
| Compound/Analog | System | Half-Life (T½) | Clearance Rate |
|---|---|---|---|
| Compound 14l | Liver Microsomes | 121.6 min | 11.4 mL/min/g |
| Compound UT-155 | Not Specified | 12.35 min | - |
| Compound 35i | Not Specified | 120 min | - |
Excretion Routes and Mass Balance Studies
Understanding the routes and extent of excretion is fundamental to characterizing the complete disposition of a new chemical entity. Mass balance studies are the definitive method for this purpose, designed to account for the total administered dose of a drug. nih.gov
These studies typically use a radiolabeled version of the drug (often with ¹⁴C) administered to animal models or human volunteers. raps.orgcertara.com Following administration, urine, feces, and sometimes expired air are collected over a period of time until most of the radioactivity has been recovered. researchgate.net The analysis provides a quantitative picture of the primary routes of elimination from the body (renal vs. fecal) and helps identify the total drug-related material. nih.gov
While specific mass balance data for this compound are not publicly available, the general pathway for many indole-based compounds involves extensive metabolism in the liver, followed by excretion of the resulting metabolites. nih.gov For many small molecule drugs, the kidneys are the primary route of excretion for these more water-soluble metabolites into the urine. nih.gov For example, the well-known indoleamine melatonin (B1676174) is metabolized in the liver and its primary metabolite is excreted in the urine. wikipedia.org A comprehensive mass balance study for any new indole analog would be necessary to confirm its specific excretion pathways and to ensure that all major metabolites have been identified and quantified.
Computational Chemistry and Theoretical Modeling of 2 4 Amino 1h Indol 1 Yl Propanenitrile
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of a potential drug candidate like 2-(4-Amino-1H-indol-1-yl)propanenitrile within the active site of its target protein.
The process begins by obtaining or modeling the three-dimensional structures of both the ligand and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
For this compound, docking simulations would reveal key molecular interactions driving its binding. The amino group on the indole (B1671886) ring can act as a hydrogen bond donor, while the nitrogen atoms in the indole and nitrile groups can act as hydrogen bond acceptors. The planar indole ring itself is capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's active site. Analysis of the top-scoring poses provides insights into the specific amino acid residues involved in these interactions, guiding further structural modifications to enhance potency and selectivity.
Table 1: Example of Molecular Docking Results for Indole Analogs Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -8.5 | LYS-78, GLU-95, LEU-130, PHE-145 | LYS-78 (amino group), GLU-95 (indole NH) | LEU-130, PHE-145 |
| Analog A (4-Fluoro) | -8.2 | LYS-78, ASP-144, LEU-130, PHE-145 | LYS-78 (indole NH) | LEU-130, PHE-145, ASP-144 (fluorine) |
| Analog B (4-Methoxy) | -9.1 | LYS-78, GLU-95, LEU-130, TYR-146 | LYS-78 (amino group), GLU-95 (indole NH), TYR-146 (methoxy O) | LEU-130 |
Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model for analogs of this compound can facilitate the prediction of the activity of newly designed compounds, thereby prioritizing synthesis efforts.
The process involves several key steps:
Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the chemical structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.
Model Building: Statistical or machine learning algorithms, such as multiple linear regression (MLR), are used to create a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The model's predictive power and robustness are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (yielding a q² value), while external validation involves using the model to predict the activity of a separate test set of compounds not used in model development (yielding an r²_pred value). A statistically significant and predictive model can then be used to screen virtual compounds.
For a series of this compound derivatives, a QSAR model could reveal which structural features are most influential for their activity. For instance, the model might indicate that higher activity is correlated with increased hydrophobicity in one region of the molecule and the presence of a hydrogen bond donor in another.
Table 2: Hypothetical QSAR Model for a Series of Indole Analogs
| Parameter | Value | Description |
| QSAR Equation | pIC50 = 0.75(cLogP) - 0.21(TPSA) + 1.54*(NumHDonors) + 3.45 | Correlates descriptors to biological activity (pIC50). |
| R² (Coefficient of Determination) | 0.88 | Percentage of variance in activity explained by the model. |
| q² (Cross-validation R²) | 0.72 | A measure of the model's internal predictive ability. |
| r²_pred (External Validation R²) | 0.81 | A measure of the model's ability to predict new compounds. |
Pharmacophore Modeling and Virtual Screening for Novel Scaffolds
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points required for binding to a target receptor.
Based on the structure of this compound and other active analogs, a pharmacophore model could be constructed. This model might include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the nitrile nitrogen), an aromatic ring feature (the indole), and a hydrophobic center.
Once developed and validated, this 3D pharmacophore model can be used as a query for virtual screening of large chemical databases containing millions of compounds. The screening software searches for molecules in the database that can map their chemical features onto the pharmacophore model. Hits from this screening process represent structurally diverse compounds that are predicted to have the desired biological activity, providing novel scaffolds for further development.
Table 3: Example Pharmacophore Model Features for a this compound Analog
| Feature | Type | Position (x, y, z) | Radius (Å) |
| 1 | Aromatic Ring (AR) | 2.1, 0.5, 1.3 | 1.5 |
| 2 | Hydrogen Bond Donor (HBD) | 4.5, 1.2, 0.8 | 1.0 |
| 3 | Hydrogen Bond Acceptor (HBA) | -2.8, 3.1, 2.5 | 1.0 |
| 4 | Hydrophobic (HY) | -1.5, -0.9, 1.9 | 1.2 |
Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the flexibility of the protein and the stability of the ligand's binding mode.
An MD simulation for the this compound-protein complex would typically be initiated from a promising pose obtained through molecular docking. The complex is solvated in a box of water molecules and subjected to simulated physiological conditions over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can:
Assess the stability of the initial binding pose. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is monitored over time; a stable RMSD suggests a stable binding mode.
Identify key protein-ligand interactions and their persistence over the simulation.
Reveal conformational changes in the protein that may be induced by ligand binding.
Provide a more accurate estimation of binding free energy through advanced computational methods.
These simulations are computationally intensive but provide invaluable insights into the dynamic nature of the molecular recognition process.
Table 4: Hypothetical Molecular Dynamics Simulation Stability Metrics
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds (Ligand-Protein) |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 1.5 | 2-3 |
| 20 | 1.3 | 1.6 | 2 |
| 30 | 1.1 | 1.5 | 3 |
| 40 | 1.4 | 1.7 | 2-3 |
| 50 | 1.3 | 1.6 | 3 |
In Silico Prediction and Optimization of ADME Properties (Excluding Toxicity)
In addition to potent target interaction, a successful drug must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predicting these properties using computational models early in the discovery process helps to identify and eliminate compounds that are likely to fail later due to poor pharmacokinetics.
For this compound, various in silico tools can predict a range of ADME properties:
Absorption: Parameters like aqueous solubility, human intestinal absorption (HIA), and permeability through Caco-2 cell monolayers are predicted.
Distribution: Predictions include plasma protein binding (PPB), which affects the amount of free drug available to act, and blood-brain barrier (BBB) penetration.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether
Translational Research Perspectives and Future Directions for 2 4 Amino 1h Indol 1 Yl Propanenitrile Research
Strategic Design and Synthesis of Next-Generation Derivatives with Enhanced Profiles
The development of next-generation derivatives of 2-(4-Amino-1H-indol-1-yl)propanenitrile hinges on strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The indole (B1671886) nucleus is a versatile scaffold, and its chemical reactivity allows for extensive modification. The presence of the 4-amino group and the 1-propanenitrile substituent are key handles for synthetic elaboration.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing lead compounds. For the broader class of indole derivatives, research has shown that modifications at various positions on the indole ring significantly impact biological activity. For instance, in the development of anti-inflammatory agents based on indolyl-3-acetonitrile, analogs of the natural product arvelexin, it was found that a hydroxyl group at the C-7 position and an N-methyl substituent enhanced the inhibition of nitric oxide and PGE2 production. This highlights the importance of systematic modification to identify substituents that improve the desired therapeutic profile.
Advanced Synthesis Methodologies: Modern synthetic organic chemistry offers powerful tools for creating diverse libraries of indole derivatives. Academic contributions, such as those from Chiba University, have introduced novel methods for the selective functionalization of the indole ring, for example, at the C5 position using copper-catalyzed reactions with carbenes. bioengineer.orgnews-medical.net Such breakthroughs in regioselective synthesis provide more affordable and scalable routes to novel analogs that might have been previously inaccessible, accelerating the drug discovery process. bioengineer.orgnews-medical.net The indole scaffold's unique chemistry provides rich opportunities for synthetic innovation, which is essential for driving biological exploration and drug discovery. bohrium.com
The nitrile group itself is a key pharmacophore. It is a robust and generally biocompatible functional group that is not readily metabolized. nih.gov Its role in molecular interactions can range from being a hydrogen bond acceptor to participating in covalent interactions in specifically designed reversible inhibitors. nih.gov The strategic placement of the nitrile in derivatives of this compound will be critical for achieving desired target engagement.
Exploration of Novel Therapeutic Applications and Disease Indications
The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related compounds. The indole-nitrile motif is a key feature in a new class of potent and selective enzyme inhibitors, particularly targeting kinases involved in immune signaling.
Autoimmune and Inflammatory Diseases: A major area of exploration for indole-propanenitrile derivatives is the treatment of immune-mediated diseases. Research has led to the discovery of selective Tyrosine Kinase 2 (TYK2) inhibitors based on a 3-(1H-pyrazol-1-yl)propanenitrile scaffold attached to an indole core. TYK2 is a member of the Janus kinase (JAK) family and is critical for signaling pathways of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in conditions such as psoriasis, inflammatory bowel disease (IBD), and lupus. One such derivative demonstrated potent TYK2 inhibition and showed efficacy in a mouse model of colitis, reducing pro-inflammatory cytokines and improving inflammation symptoms.
Oncology: The indole scaffold is a well-established pharmacophore in oncology. Several FDA-approved anticancer drugs, such as sunitinib and osimertinib, are indole-based. nih.gov Indole derivatives have been shown to target a multitude of pathways involved in cancer progression, including tubulin polymerization, protein kinases (e.g., EGFR), and histone deacetylases (HDAC). mdpi.commdpi.com The structural versatility of the 4-aminoindole (B1269813) core allows for its use in synthesizing compounds that inhibit key cancer-related targets. Therefore, derivatives of this compound could be explored as potential anticancer agents, leveraging the established anti-proliferative properties of the indole nucleus. cncb.ac.cnnih.gov
Infectious Diseases and Other Indications: Indole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antiparasitic effects. mdpi.comnih.gov The indole ring is a core component of molecules active against malaria, trypanosomiasis, and leishmaniasis. nih.gov Furthermore, the 4-aminoindole building block has been used to prepare ligands for serotonin (B10506) transporters and 5-HT1A receptors, suggesting potential applications in treating neurological and psychiatric disorders.
| Target Class | Specific Target Example | Associated Disease Area | Reference |
|---|---|---|---|
| Kinases | TYK2 / JAK family | Autoimmune Diseases, Inflammation (Psoriasis, IBD) | jst.go.jp |
| Kinases | EGFR, CDK-2 | Oncology | mdpi.com |
| Cytoskeletal Proteins | Tubulin | Oncology | nih.gov |
| Enzymes | Histone Deacetylase (HDAC) | Oncology | mdpi.com |
| Neurotransmitter Transporters | Serotonin Transporter (SERT) | Neurological Disorders (Depression) | nih.gov |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | mdpi.com |
Research into Potential for Combination Therapies
Given that derivatives of this compound are being investigated as kinase inhibitors for complex diseases, their use in combination with other therapeutic agents is a promising future direction. Combination therapy aims to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents.
Oncology: In cancer treatment, combining targeted therapies is a standard approach. For instance, a JAK inhibitor could be combined with an immune checkpoint inhibitor like a PD-1/PD-L1 antibody. Studies have shown that this combination can reinvigorate exhausted T-cells, enhancing the anti-tumor immune response and shrinking tumors more effectively than either drug alone. cancer.gov Indole-based tubulin inhibitors are also used in combination with platinum-based drugs like cisplatin for the treatment of non-small cell lung cancer (NSCLC). nih.gov
Inflammatory Diseases: For chronic inflammatory conditions like psoriatic arthritis or IBD, TYK2/JAK inhibitors could be combined with other classes of drugs. Case series have reported the successful treatment of recalcitrant psoriasis and psoriatic arthritis by combining a JAK or TYK2 inhibitor with an injectable biologic, such as an IL-17 or IL-23 inhibitor. bmj.com In myelofibrosis, a bone marrow disorder, combination therapies of the JAK inhibitor ruxolitinib with other agents like navitoclax or pelabresib have shown significant improvements in clinical trial endpoints compared to ruxolitinib alone. onclive.com This strategy of targeting multiple pathogenic pathways simultaneously could be applied to next-generation derivatives of this compound.
Addressing Challenges in Target Selectivity and Off-Target Interactions
A critical challenge in the development of kinase inhibitors is ensuring target selectivity to minimize off-target effects and associated toxicities. The Janus kinase family consists of four members (JAK1, JAK2, JAK3, and TYK2) that share significant structural homology in their active sites. Non-selective JAK inhibitors can lead to side effects because each JAK member is involved in different signaling pathways.
Designing for Selectivity: The research focus for TYK2 inhibitors has shifted towards developing molecules with high selectivity over other JAKs. tandfonline.com A successful strategy has been the design of allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2 rather than the highly conserved ATP-binding site in the catalytic (JH1) domain. This novel mechanism provides unparalleled selectivity and a reduced risk of adverse events associated with broader JAK inhibition. nih.gov For example, a recently patented TYK2 inhibitor from Biogen demonstrated potent inhibition of the TYK2 JH2 domain (IC50 <10 nM) with no significant inhibition of JAK1 and JAK2 at much higher concentrations (IC50 >1000 nM). bioworld.com This approach will be paramount in guiding the design of future derivatives of this compound to ensure a favorable safety profile.
| Target | Binding Domain | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| TYK2 | JH2 (Pseudokinase) | <10 nM | bioworld.com |
| JAK1 | JH1 (Kinase) | >1000 nM | bioworld.com |
| JAK2 | JH1 (Kinase) | >1000 nM | bioworld.com |
| JAK3 | JH1 (Kinase) | Not specified, but implied high | bioworld.com |
Intellectual Property Landscape and Academic Contributions to Indole-Nitrile Drug Discovery
The field of indole-nitrile drug discovery, particularly in the context of TYK2 inhibition, is an active area of research and patenting. The intellectual property landscape is characterized by numerous patent applications from major pharmaceutical companies aiming to secure novel chemical matter with therapeutic potential.
Patenting Trends: In recent years, there has been a surge in patent applications for selective TYK2 inhibitors. tandfonline.comnih.gov Companies like Biogen, Bristol-Myers Squibb (BMS), Sunshine Lake Pharma, and Lynk Pharmaceuticals have filed patents covering a wide range of chemical scaffolds designed to inhibit TYK2 for the treatment of autoimmune diseases, inflammatory disorders, and cancer. bioworld.combioworld.com These patents often claim not only the chemical compounds themselves but also their synthesis and use in treating specific conditions. For example, patents have been granted for nitrile derivatives and their pharmaceutical compositions, as well as for broader indole compounds and their therapeutic uses. google.comipindia.gov.in
Q & A
Q. What are the recommended methodologies for synthesizing 2-(4-Amino-1H-indol-1-yl)propanenitrile and validating its purity?
Synthesis typically involves nucleophilic substitution or coupling reactions between functionalized indole derivatives and nitrile-containing precursors. For example, bromophenyl or amino-substituted indoles can react with propanenitrile derivatives under catalytic conditions (e.g., palladium catalysts for cross-coupling). Post-synthesis, purity validation should include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy (1H, 13C) to verify structural integrity and identify impurities.
- HPLC with UV detection to assess purity (>95% recommended for research use).
Reference compounds with similar scaffolds, such as 2-(2-bromophenyl)propanenitrile, have been characterized using these techniques .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates.
- Waste Management: Segregate nitrile-containing waste and dispose via certified chemical waste handlers to prevent environmental contamination.
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.
These protocols align with safety guidelines for structurally related nitriles and indole derivatives .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- FT-IR Spectroscopy: Identify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, indole N-H stretch ~3400 cm⁻¹).
- X-ray Crystallography: Resolve bond angles and confirm regiochemistry, especially for indole substitution patterns. For example, 2-(4-methoxy-1H-indol-3-yl)acetonitrile was structurally validated via single-crystal X-ray diffraction (R factor = 0.088) .
- Multi-Nuclear NMR: Use DEPT-135 and 2D experiments (COSY, HSQC) to assign overlapping signals in aromatic regions.
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Catalytic System Screening: Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl halides).
- Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) at 80–100°C often enhance reactivity.
- Kinetic Monitoring: Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction time.
Lessons from analogous compounds, such as 3-(4-methylpiperidin-1-yl)propionitrile, highlight the importance of avoiding side reactions like hydrolysis of the nitrile group .
Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Computational Validation: Compare DFT-calculated spectroscopic data (e.g., NMR chemical shifts, IR vibrations) with experimental results to identify discrepancies.
- Mechanistic Probes: Use isotopic labeling (e.g., 15N in the indole ring) to trace reaction pathways.
For example, azobenzene derivatives with nitrile groups showed deviations in predicted vs. observed π-π stacking interactions, resolved via crystallography .
Q. How can supramolecular interactions of this compound be exploited in material science?
- Hydrogen Bonding Networks: The amino group on the indole ring and nitrile moiety can form C–H⋯N or N–H⋯N interactions, enabling crystal engineering.
- Coordination Chemistry: The nitrile group may act as a ligand for transition metals (e.g., Ag+, Cu2+) to design metal-organic frameworks (MOFs).
Studies on 2-benzyl-3-(2-bromophenyl)propiononitrile demonstrated chain formation via C–H⋯N hydrogen bonds, suggesting similar applications for this compound .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- β-Tubulin Polymerization Assays: Nitrile-containing analogs (e.g., 3-[(4-{1-[2-(4-aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile) inhibit tubulin polymerization, making this a relevant target .
- Kinase Inhibition Screening: Use fluorescence-based assays (e.g., ADP-Glo™) to test interactions with indole-targeting kinases.
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines, comparing IC50 values with structural analogs.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?
- Error Source Identification: Check for crystal packing effects (e.g., π-stacking) that may distort bond lengths vs. solution-state NMR data.
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures.
For instance, 2-(4-methoxy-1H-indol-3-yl)acetonitrile showed minor deviations in bond angles between X-ray (293 K) and DFT-optimized structures, attributed to crystal lattice constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
